molecular formula C18H19ClN2O4S B2947218 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034530-48-6

3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2947218
CAS No.: 2034530-48-6
M. Wt: 394.87
InChI Key: ZCLIVJOSNFDMEY-UHFFFAOYSA-N
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Description

3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound featuring a thiazepane ring, a chlorophenyl group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane intermediate.

    Attachment of the Pyridinone Moiety: This is usually done via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Selection: Using highly efficient catalysts to speed up reactions and reduce by-products.

    Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to enhance reaction efficiency.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol under appropriate conditions.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitronium ion (NO2+) or halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazepane rings and their derivatives.

Biology

Biologically, 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the thiazepane ring could interact with specific amino acid residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one
  • 3-(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is unique due to the specific positioning of the chlorophenyl group and the presence of the thiazepane ring

Properties

IUPAC Name

3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLIVJOSNFDMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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